molecular formula C21H21F3N4O3 B4994967 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine

1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine

Cat. No.: B4994967
M. Wt: 434.4 g/mol
InChI Key: WPKFLSWJQWRDMQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine typically involves multi-step organic reactions. The starting materials might include 2,3-difluorobenzoyl chloride, 4-fluoro-2-nitro-5-(pyrrolidin-1-yl)aniline, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitrophenyl]piperazine
  • 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-5-(pyrrolidin-1-YL)phenyl]piperazine

Uniqueness

1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The pyrrolidine ring adds further complexity and potential for diverse interactions with biological targets.

Properties

IUPAC Name

(2,3-difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c22-15-5-3-4-14(20(15)24)21(29)27-10-8-26(9-11-27)18-13-17(25-6-1-2-7-25)16(23)12-19(18)28(30)31/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKFLSWJQWRDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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